molecular formula C19H21N5O2S B2829942 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 852376-93-3

2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2829942
CAS No.: 852376-93-3
M. Wt: 383.47
InChI Key: JPWBVGAWPORCQG-UHFFFAOYSA-N
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Description

2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyridazine ring, an ethoxyphenyl group, and a pyrrolidin-1-ylethanone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to form the triazolopyridazine core. This core is further reacted with a suitable thiol reagent to introduce the sulfanyl group, followed by the addition of pyrrolidin-1-ylethanone under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the triazolopyridazine core or the ethoxyphenyl group.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the ethoxyphenyl moiety .

Scientific Research Applications

2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest that it may have pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The triazolopyridazine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity, while the sulfanyl and pyrrolidin-1-ylethanone moieties contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-2-26-15-7-5-14(6-8-15)19-21-20-16-9-10-17(22-24(16)19)27-13-18(25)23-11-3-4-12-23/h5-10H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWBVGAWPORCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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